3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,4-dimethoxyphenyl)propanamide
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Overview
Description
3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,4-dimethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,4-dimethoxyphenyl)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Amidation: The final step involves the coupling of the chlorinated benzoxazole with 3,4-dimethoxyphenylpropanoic acid or its derivative in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide
- 3-(5-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,4-dimethoxyphenyl)propanamide
- 3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,4-dimethoxyphenyl)propanamide
Uniqueness
The presence of the 5-chloro substituent and the 3,4-dimethoxyphenyl group in 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,4-dimethoxyphenyl)propanamide may confer unique biological activities and chemical reactivity compared to its analogs. These structural features can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C18H17ClN2O5 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H17ClN2O5/c1-24-15-6-4-12(10-16(15)25-2)20-17(22)7-8-21-13-9-11(19)3-5-14(13)26-18(21)23/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
InChI Key |
ZAAHNWQFVDTIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)OC |
Origin of Product |
United States |
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